![molecular formula C15H15N3O4 B5797749 N'-[(2,6-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5797749.png)
N'-[(2,6-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(2,6-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide, also known as DMAPT, is a small molecule inhibitor that has been studied extensively for its potential use in cancer treatment. DMAPT has been shown to have anti-tumor effects in numerous cancer cell lines and has been investigated in preclinical studies as a potential therapeutic agent. In
Mécanisme D'action
The mechanism of action of N'-[(2,6-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide involves the inhibition of the NF-κB pathway. NF-κB is a transcription factor that plays a key role in inflammation and cell survival. In cancer cells, NF-κB is often overactive, leading to increased cell survival and resistance to chemotherapy. N'-[(2,6-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide inhibits NF-κB by targeting the upstream kinase IKKβ, which is responsible for activating NF-κB.
Biochemical and Physiological Effects:
N'-[(2,6-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide has been shown to have a number of biochemical and physiological effects. In addition to inhibiting NF-κB, N'-[(2,6-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and inhibit the activity of several other signaling pathways involved in cancer progression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N'-[(2,6-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide is that it has been extensively studied in preclinical models, allowing for a better understanding of its potential therapeutic effects. However, one limitation of N'-[(2,6-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide is that it has poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are a number of future directions for the study of N'-[(2,6-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide. One potential area of research is the development of more effective delivery methods for N'-[(2,6-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide, such as nanoparticle-based formulations. Additionally, further studies are needed to investigate the potential use of N'-[(2,6-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide in combination with other drugs for cancer treatment. Finally, more research is needed to better understand the mechanism of action of N'-[(2,6-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide and its potential effects on other signaling pathways involved in cancer progression.
Méthodes De Synthèse
The synthesis of N'-[(2,6-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide involves the reaction of 2,6-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-aminopyridine to form the desired product, N'-[(2,6-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide. The overall yield of this synthesis method is approximately 60%.
Applications De Recherche Scientifique
N'-[(2,6-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor effects in numerous cancer cell lines, including breast, lung, prostate, and pancreatic cancer. N'-[(2,6-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide has been investigated in preclinical studies as a potential therapeutic agent, both alone and in combination with other drugs.
Propriétés
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2,6-dimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c1-20-11-6-3-7-12(21-2)13(11)15(19)22-18-14(16)10-5-4-8-17-9-10/h3-9H,1-2H3,(H2,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWEJUYSDWFIJPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)ON=C(C2=CN=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC=C1)OC)C(=O)O/N=C(/C2=CN=CC=C2)\N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{[(2,6-dimethoxyphenyl)carbonyl]oxy}pyridine-3-carboximidamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.